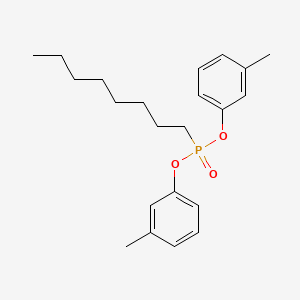
Bis(3-methylphenyl) octylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylphenyl) octylphosphonate is an organophosphorus compound with the chemical formula C22H31O3P . This compound is characterized by the presence of two 3-methylphenyl groups and an octyl group attached to a phosphonate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl) octylphosphonate typically involves the reaction of 3-methylphenol with octylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylphenyl) octylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Bis(3-methylphenyl) octylphosphonate is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Used in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(3-methylphenyl) octylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylphenyl) octylphosphonate
- Bis(2-methylphenyl) octylphosphonate
- Bis(3-methylphenyl) hexylphosphonate
Uniqueness
Bis(3-methylphenyl) octylphosphonate is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and binding properties. The octyl group also contributes to its hydrophobic characteristics, making it suitable for applications in non-polar environments .
Properties
CAS No. |
62750-90-7 |
|---|---|
Molecular Formula |
C22H31O3P |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-methyl-3-[(3-methylphenoxy)-octylphosphoryl]oxybenzene |
InChI |
InChI=1S/C22H31O3P/c1-4-5-6-7-8-9-16-26(23,24-21-14-10-12-19(2)17-21)25-22-15-11-13-20(3)18-22/h10-15,17-18H,4-9,16H2,1-3H3 |
InChI Key |
OYLVEUSGXWFHGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OC1=CC=CC(=C1)C)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















